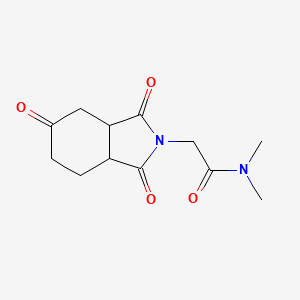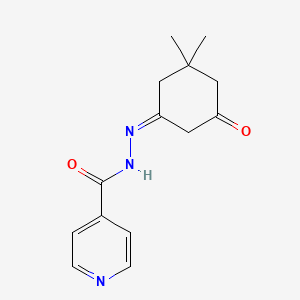
N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.26644 g/mol . This compound is known for its unique structure, which includes an isoindoline ring system and an acetamide group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
The synthesis of N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide can be achieved through several methods. One common approach involves the reaction of dimethylamine with acetic anhydride or acetic acid . Another method includes the dehydration of the salt of dimethylamine and acetic acid . These reactions typically require controlled conditions, such as specific temperatures and catalysts, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include acids, bases, and other catalytic agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-dimethyl-2-(1,3,5-trioxooctahydro-2H-isoindol-2-yl)acetamide can be compared with other similar compounds, such as N,N-dimethylformamide and N,N-dimethylacetamide . These compounds share some structural similarities but differ in their chemical properties and applications. For example, N,N-dimethylformamide is commonly used as a solvent in organic synthesis, while N,N-dimethylacetamide is known for its use in industrial applications
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N,N-dimethyl-2-(1,3,6-trioxo-4,5,7,7a-tetrahydro-3aH-isoindol-2-yl)acetamide |
InChI |
InChI=1S/C12H16N2O4/c1-13(2)10(16)6-14-11(17)8-4-3-7(15)5-9(8)12(14)18/h8-9H,3-6H2,1-2H3 |
InChI Key |
WOLLSSAKNQPPLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)C2CCC(=O)CC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11108475.png)
![N-(4-Chlorophenyl)-4-methoxy-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11108482.png)

![4-Chloro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11108495.png)
![4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B11108497.png)
![Phenol, 2-[3-(4-morpholinyl)-1-phenylpropyl]-](/img/structure/B11108501.png)

![4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11108514.png)
![4-methyl-N'-[(3Z)-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11108516.png)
![2-(4-chlorophenyl)-5-methyl-2,5-dihydro-3H-pyridazino[4,3-b]indol-3-one](/img/structure/B11108528.png)
![4-{(E)-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]diazenyl}phenol](/img/structure/B11108539.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzamide](/img/structure/B11108542.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11108549.png)
![1-[(Tetrahydrofuran-2-ylmethylimino)methyl]-2-naphthol](/img/structure/B11108555.png)
